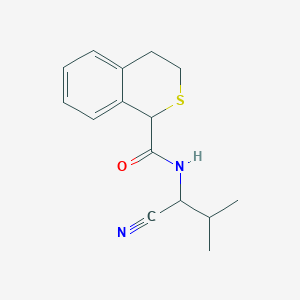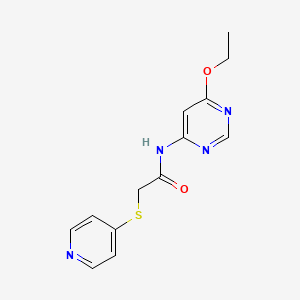
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP belongs to the class of pyridazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the antitumor activity of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been reported to inhibit the activity of several signaling pathways that are involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In addition, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several advantages as a research tool, including its potent antitumor activity, relatively low toxicity, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, the synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability to researchers.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One area of interest is the development of new N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in combination with other anticancer drugs, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the long-term effects of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide on human health and to assess its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves the reaction of 2,3-dimethylaniline with 2-chloronicotinic acid, followed by the addition of triethylamine and sodium azide to form the triazole ring. The resulting compound is then subjected to a coupling reaction with ethyl 2-bromo-3-oxobutanoate to form the final product, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, liver cancer, and lung cancer. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-4-3-5-12(11(10)2)18-15(22)13-6-7-14(20-19-13)21-9-16-8-17-21/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNPSIICRAZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)
![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)

![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
